molecular formula C17H15N3O4S B2665086 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide CAS No. 895454-03-2

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Cat. No.: B2665086
CAS No.: 895454-03-2
M. Wt: 357.38
InChI Key: RFJZLJHTZVFOFP-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a tosylacetamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal and agrochemical research due to its stability, hydrogen-bonding capacity, and bioactivity.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-12-7-9-14(10-8-12)25(22,23)11-15(21)18-17-20-19-16(24-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZLJHTZVFOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The tosylacetamide group is then introduced through a subsequent reaction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The phenyl and tosylacetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to demonstrate activity against a variety of pathogenic microorganisms. A study highlighted the synthesis of several 5-phenyl-1,3,4-oxadiazole derivatives that were tested for their antibacterial and antifungal activities. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Neuroprotective Properties

Recent investigations have focused on the neuroprotective effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide. Compounds derived from this scaffold have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurodegenerative diseases such as Alzheimer's. A particular study found that certain derivatives exhibited low IC50 values (0.052 ± 0.010 µM for AChE), indicating potent inhibition . This suggests potential applications in developing treatments for cognitive disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that substituents on the phenyl ring significantly influence the compound's efficacy against various targets. For example:

Substituent Activity Against AChE Activity Against BChE
UnsubstitutedIC50 = 0.907 ± 0.011 µMModerate
-ClModeratePoor
-NO2PoorModerate

This table summarizes findings from SAR studies that indicate how different functional groups affect inhibitory activity .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which has shown to enhance yields and reduce reaction times compared to conventional methods . New derivatives are continuously being developed to explore their pharmacological potential further.

Neuroprotective Agents

In a recent study focusing on neuroprotective agents derived from oxadiazole compounds, researchers synthesized several derivatives and evaluated their AChE inhibitory activities. The findings revealed that specific modifications to the oxadiazole ring could enhance neuroprotective effects significantly .

Antimicrobial Studies

Another study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed remarkable inhibition zones compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., derivatives 3a-3e) offers higher yields (60-85%) and shorter reaction times compared to conventional methods used for compounds 6c-6g (yields 42-91%) .
  • Substituent Effects : Bulky or electron-withdrawing groups (e.g., nitro in 6d) increase melting points (295-296°C), likely due to enhanced intermolecular interactions. In contrast, flexible groups like allylidene (6e) reduce melting points (158-159°C) . The tosyl group in the target compound may similarly elevate melting points due to its rigidity and polarity.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : All analogs show characteristic C=N (1,3,4-oxadiazole) and C=O (amide) stretches. The presence of additional groups (e.g., nitro in 6d, ester in 6g) introduces distinct peaks (e.g., Ar-H, CO ester) .
  • Solubility : Tosylacetamide’s sulfonyl group may improve solubility in polar solvents compared to benzamide or carbohydrazide derivatives, though this requires experimental validation.

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a compound belonging to the oxadiazole family, characterized by its unique structure that includes a phenyl group and a tosylacetamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds synthesized from 5-phenyloxadiazole showed activity against various microbial strains. Specifically, some derivatives were found to be effective against selected microbial species, with varying degrees of potency compared to established reference standards .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicrobial Strain TestedActivity Level
6hE. coliHigh
6gS. aureusModerate
6fP. aeruginosaLow

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In vitro assays indicated that certain derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s. The most active compounds showed IC50 values in the low micromolar range, suggesting strong inhibitory potential .

Table 2: Inhibition of Cholinesterases by Selected Compounds

CompoundhAChE IC50 (μM)hBChE IC50 (μM)
SD-10.0521.085
SD-60.907>10
SD-10>5>10

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. It may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed bioactivity. The exact molecular targets can vary based on the specific biological context and application .

Synthesis and Evaluation

A notable study synthesized a series of N-substituted derivatives of 5-phenyloxadiazole and evaluated their biological activities. The compounds were characterized using various spectroscopic techniques and screened for antimicrobial and hemolytic activities. Among them, certain derivatives exhibited promising results against selected microbial strains .

Neuroprotective Studies

In a separate investigation focusing on neuroprotection, the compound's effects were assessed using differentiated SH-SY5Y cell lines. The study reported significant improvements in behavior in rat models treated with the most potent derivatives of this compound during cognitive tests such as the Morris water maze .

Q & A

Q. What are the standard synthetic routes for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide?

The compound is typically synthesized via a two-step procedure. First, 2-amino-5-phenyl-1,3,4-oxadiazole is reacted with chloroacetyl chloride in triethylamine under reflux to form 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide . Subsequent tosylation involves substituting the chloride with tosyl groups using sodium tosylate or similar agents. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1), followed by purification via recrystallization (ethanol) or solvent extraction (ethyl acetate) .

Q. How is the purity of this compound validated?

Purity is assessed using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Solid products are recrystallized from ethanol, while liquids are purified via ethyl acetate extraction and drying over Na₂SO₄ . Final structural confirmation employs NMR, IR, and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the acetamide and tosyl moieties.
  • IR spectroscopy : For detecting C=O (amide, ~1650 cm⁻¹) and S=O (tosyl, ~1150–1350 cm⁻¹) stretches.
  • X-ray crystallography : Resolves crystal packing and bond angles (refined using SHELXL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Ultrasound irradiation significantly enhances reaction efficiency. For example, coupling 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide with thiols under ultrasound reduces reaction time from hours to minutes while maintaining high yields (>85%) . Solvent choice (e.g., THF over DMF) and catalytic acids (methanesulfonic acid) also improve selectivity .

Q. How to address contradictions in spectral data during structure elucidation?

Discrepancies in NMR or IR results may arise from tautomerism or residual solvents. Use deuterated solvents for NMR and ensure thorough drying. For ambiguous peaks, cross-validate with X-ray crystallography. For example, the oxadiazole ring’s planarity and torsional angles in crystal structures resolve ambiguities in substituent orientation .

Q. What strategies are effective in designing coordination complexes using this compound?

The oxadiazole nitrogen and tosyl oxygen serve as donor sites for metal coordination. In a reported example, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-p-nitrobenzamide (a structural analog) forms tetranuclear sodium(I) complexes with methanol ligands, confirmed by single-crystal X-ray analysis. Adjust substituents (e.g., nitro groups) to modulate coordination modes .

Q. How to design derivatives for enhanced biological activity?

Introduce bioisosteric groups (e.g., methylsulfanyl or fluorophenyl) at the phenyl or tosyl positions. For instance, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide exhibits antimicrobial activity due to increased lipophilicity . Computational docking (e.g., CYP51 enzyme binding) guides rational design .

Q. What computational tools predict pharmacokinetic properties of derivatives?

Use QSAR models to correlate substituents with logP, solubility, and bioavailability. For example, (R)-N-(1-(3,4'-difluorobiphenyl-4-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide was optimized for oral bioavailability and low off-target effects using molecular dynamics simulations .

Q. How to mitigate solubility challenges in biological assays?

The compound is insoluble in water but dissolves in ethanol with gentle warming (≥3.07 mg/mL). For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers. Sonication or co-solvents (PEG-400) can enhance dispersion .

Q. What are the stability considerations under storage?

Store at -20°C in airtight containers to prevent hydrolysis of the tosyl group. Monitor degradation via HPLC; impurities >0.5% indicate compromised stability .

Q. How to elucidate reaction mechanisms involving this compound?

Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in hydrolysis) or trapping intermediates with nucleophiles. For S-alkylation reactions, ESI-MS identifies transient species like thiolate intermediates .

Q. Can green chemistry principles be applied to its synthesis?

Yes. Replace toluene with cyclopentyl methyl ether (CPME) as a safer solvent. Microwave-assisted synthesis reduces energy use, and catalyst recycling (e.g., silica-supported acids) minimizes waste .

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